The molecule features a PEG chain containing nine repeating units (PEG9). PEG is a hydrophilic (water-loving) polymer known for its biocompatibility and ability to enhance the water solubility of conjugated molecules []. This property is crucial for modifying biomolecules like proteins and drugs, making them more soluble and potentially improving their circulation within the body.
One end of the PEG spacer is attached to an amino (NH2) group. This primary amine is a highly reactive functional group that can readily form stable covalent bonds with other molecules containing carboxylic acids, aldehydes, ketones, and N-hydroxysuccinimide (NHS) esters. This reactivity allows Amino-PEG9-t-butyl ester to act as a linker molecule, attaching itself to a target biomolecule and another functional moiety.
The other end of the PEG spacer is linked to a carboxyl (COOH) group protected by a t-butyl (tBoc) group. The tBoc group serves as a temporary protecting group, masking the reactivity of the carboxyl group while the amino group participates in conjugation reactions. This protection scheme allows for controlled modification.
Amino-PEG9-t-butyl ester can be used to create drug conjugates. The biocompatible PEG spacer improves drug solubility and circulation time in the body. The amino group allows attachment to a targeting moiety that can specifically deliver the drug to diseased cells [].
Researchers can utilize Amino-PEG9-t-butyl ester to modify proteins with various functionalities. The amine group can be used to attach fluorescent labels for protein tracking in biological studies or attach polyethylene glycol (PEG) to enhance protein stability and reduce immunogenicity [].
The molecule's versatility allows conjugation between various biomolecules. The reactive amino group can be used to link enzymes, antibodies, or other biomolecules to create new entities with desired properties for research purposes [].
Amino-PEG9-t-butyl ester is a synthetic compound characterized by a polyethylene glycol (PEG) chain with nine repeating units, an amino group, and a t-butyl ester protecting group. The PEG component enhances the solubility and biocompatibility of the molecule, making it advantageous for various biological applications. The amino group serves as a reactive site for conjugation with other biomolecules, while the t-butyl ester protects the carboxylic acid functionality until needed for further reactions. This unique structure allows Amino-PEG9-t-butyl ester to function as a versatile linker molecule in chemical biology and drug development .
The biological activity of Amino-PEG9-t-butyl ester stems from its ability to enhance the solubility and stability of drugs and biomolecules. By facilitating the conjugation of therapeutic agents to targeting moieties, it can improve drug delivery systems, particularly in targeting diseased cells. Studies have shown that compounds linked with PEG chains exhibit reduced immunogenicity and prolonged circulation times in vivo, which is crucial for effective treatment outcomes .
The synthesis of Amino-PEG9-t-butyl ester typically involves the following steps:
Amino-PEG9-t-butyl ester has several applications in research and pharmaceutical development:
Interaction studies involving Amino-PEG9-t-butyl ester often focus on its reactivity with various biomolecules. These studies explore how effectively it can form stable conjugates with different targets, assessing factors such as reaction kinetics and specificity. The results indicate that the compound can facilitate targeted delivery systems that improve therapeutic efficacy while minimizing side effects .
Several compounds share structural similarities with Amino-PEG9-t-butyl ester. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Amino-PEG6-t-butyl ester | PEG chain with six units | Shorter chain may affect solubility and circulation |
Amino-PEG8-t-butyl ester | PEG chain with eight units | Intermediate length offers a balance of properties |
Amino-dPEG8-t-butyl ester | Dendritic PEG structure | Enhanced structural complexity may improve reactivity |
Amino-PEG10-t-butyl ester | PEG chain with ten units | Longer chain potentially increases solubility |
Amino-PEG9-t-butyl ester stands out due to its optimal chain length that balances solubility and reactivity, making it particularly suitable for applications requiring efficient drug delivery and biomolecule modification .
Amino-PEG9-t-butyl ester consists of a nine-unit PEG backbone (CH₂CH₂O)₉ connected to an amino group (NH₂) at one terminus and a t-butyl ester-protected carboxylic acid (COOtBu) at the other. Its molecular formula is C₂₅H₅₁NO₁₁, and it has a molecular weight of 541.67 g/mol.
Key Structural Features:
Feature | Description |
---|---|
PEG Chain Length | 9 ethylene glycol units (approx. 3.8 nm in length) |
Functional Groups | Primary amine (NH₂) and tert-butyl ester (COOtBu) |
Solubility | High aqueous solubility due to PEG’s hydrophilic nature |
Common synonyms include Amino-peg9-t-butyl ester and Amino-PEG9-Boc (Boc = tert-butyloxycarbonyl). Structurally similar compounds include:
Property | Value | Source |
---|---|---|
Molecular Weight | 541.67 g/mol | |
Density | 1.1 ± 0.1 g/cm³ | |
Boiling Point | 576.2°C (estimated) | |
Stability | Stable under acidic conditions; t-butyl group cleaves with TFA |
The concept of PEGylation—conjugating PEG to biomolecules—emerged in the 1970s to reduce immunogenicity and improve pharmacokinetics. Frank Davis pioneered this approach by linking PEG to proteins like adenosine deaminase, leading to FDA-approved therapies such as Adagen®.
Early PEG reagents focused on simple conjugation (e.g., mPEG-NHS). Modern designs, including Amino-PEG9-t-butyl ester, incorporate:
In the 2010s, PEG linkers became critical for PROTACs (proteolysis-targeting chimeras), which degrade target proteins via E3 ligase recruitment. Amino-PEG9-t-butyl ester’s t-butyl ester enables stepwise synthesis, allowing precise attachment of ligands to both the target protein and E3 ligase domains.
Amino-PEG9-t-butyl ester enhances:
Example Workflow for Antibody-Drug Conjugates (ADCs):
As a PROTAC linker, Amino-PEG9-t-butyl ester:
Key Advantages Over Alkyl Linkers:
Parameter | Amino-PEG9-t-butyl ester | Alkyl Linkers |
---|---|---|
Hydrophilicity | High | Low |
Metabolic Stability | Moderate | High |
Solubility in Plasma | Excellent | Poor |
While PEGylated conjugates offer therapeutic benefits, their heterogeneity complicates characterization. Amino-PEG9-t-butyl ester’s cleavable design aids:
Amino-polyethylene glycol 9-tert-butyl ester represents a bifunctional chemical compound characterized by its distinctive tripartite molecular architecture [1] [4]. The compound possesses a molecular formula of carbon twenty-five hydrogen fifty-one nitrogen one oxygen eleven (C25H51NO11) and exhibits a molecular weight of 541.7 grams per mole [1] [4]. This synthetic derivative belongs to the polyethylene glycol-based linker family, specifically designed for bioconjugation applications [4].
The central structural element of amino-polyethylene glycol 9-tert-butyl ester consists of a polyethylene glycol chain containing nine repeating ethylene glycol units [4] [5]. The polyethylene glycol backbone adopts the general formula -(OCH2CH2)n- where n equals nine, creating a flexible hydrophilic spacer segment [11] [19]. Each ethylene glycol unit contributes approximately 2.0-2.2 Angstroms to the contour length, resulting in an estimated total contour length of 18-20 Angstroms for the fully extended polyethylene glycol 9 chain [26] [27].
The polyethylene glycol backbone demonstrates exceptional conformational flexibility due to the presence of multiple carbon-carbon and carbon-oxygen bonds capable of free rotation [25] [27]. This flexibility enables the adoption of various conformational states including trans, gauche-positive, and gauche-negative configurations around individual bonds [25]. The chain exhibits a preference for trans conformations, particularly in aqueous environments, contributing to its extended conformation and enhanced solubility characteristics [25] [26].
Molecular dynamics studies reveal that polyethylene glycol chains possess a persistence length of approximately 3.5-4.0 Angstroms, classifying them as highly flexible polymers [26] [27]. The average radius of gyration for polyethylene glycol 9 chains ranges from 10-12 Angstroms, while the average end-to-end distance varies between 15-18 Angstroms depending on solvent conditions and temperature [26].
The molecular architecture of amino-polyethylene glycol 9-tert-butyl ester features two distinct terminal functional groups that confer specific chemical reactivity [4]. At one terminus, a primary amino group (-NH2) serves as a highly reactive nucleophilic center [4] [20]. This amino functionality exhibits characteristic nucleophilic behavior, readily participating in substitution reactions with electrophilic species [20] [23].
The opposite terminus contains a carboxyl group protected by a tert-butyl ester moiety [4] [10]. The tert-butyl protecting group adopts a bulky tertiary carbon structure with three methyl substituents, providing steric hindrance that effectively masks the reactivity of the carboxyl functionality [10] [13]. This protection strategy allows for selective modification at the amino terminus while maintaining the carboxyl group in a dormant state [4] [24].
The tert-butyl ester linkage demonstrates remarkable stability under basic and neutral conditions but undergoes facile cleavage under acidic conditions [10] [21]. The mechanism of deprotection involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl carbocation, ultimately yielding the free carboxylic acid [21] [24].
Amino-polyethylene glycol 9-tert-butyl ester exhibits minimal stereochemical complexity due to the absence of chiral centers in its molecular structure [4] [11]. The polyethylene glycol backbone contains only primary and secondary carbon atoms, none of which possess four different substituents necessary for chirality [11] [19]. The terminal functional groups similarly lack asymmetric centers, rendering the entire molecule achiral [4].
The conformational stereochemistry of the polyethylene glycol chain involves rotational isomerism around carbon-carbon and carbon-oxygen bonds [25] [28]. These conformational changes do not create permanent stereoisomers but rather represent dynamic equilibria between different spatial arrangements [25]. The predominant conformations adopt extended configurations that maximize solvation by polar solvents while minimizing intramolecular steric interactions [26] [28].
Intramolecular hydrogen bonding within the polyethylene glycol chain contributes to conformational preferences [28]. Both red-shifted oxygen-hydrogen oxygen and blue-shifting carbon-hydrogen oxygen hydrogen bonds control the structural flexibility of the polymer backbone [28]. These weak intramolecular interactions influence the overall three-dimensional shape of the molecule without creating discrete stereoisomers [28].
Property | Value | Notes |
---|---|---|
Molecular Formula | C25H51NO11 | Confirmed by multiple sources [1] [4] |
Molecular Weight | 541.7 g/mol | Commercial specification [4] |
Average Extended Length (PEG9) | ~18-20 Å | Based on literature data [26] |
Average Radius of Gyration | ~10-12 Å | Depends on solvent conditions [26] |
Average End-to-End Distance | ~15-18 Å | Varies with temperature and solvent [26] |
Persistence Length | 3.5-4.0 Å | Relatively flexible polymer chain [26] |
The molecular dimensions of amino-polyethylene glycol 9-tert-butyl ester reflect the extended nature of the polyethylene glycol backbone combined with the bulky terminal substituents [26] [27]. The compound exhibits a density of 1.1±0.1 grams per cubic centimeter, consistent with organic compounds containing multiple oxygen atoms [1]. The calculated boiling point reaches 576.2±45.0 degrees Celsius at 760 millimeters of mercury, indicating substantial intermolecular forces due to hydrogen bonding capabilities [1].
Solvent | Solubility | Notes |
---|---|---|
Water | Soluble (enhanced by PEG chain) | Hydrophilic PEG spacer increases water solubility [4] |
Dimethyl Sulfoxide | Highly soluble | Common solvent for storage and reactions |
Dichloromethane | Soluble | Useful for organic synthesis reactions [11] |
Ethanol | Soluble | Good solubility due to PEG chain [11] |
Acetonitrile | Soluble | Compatible with many chemical reactions [11] |
Toluene | Partially soluble | Limited solubility compared to polar solvents [11] |
The exceptional solubility characteristics of amino-polyethylene glycol 9-tert-butyl ester derive primarily from the hydrophilic polyethylene glycol spacer [4] [11]. The polyethylene glycol chain enhances water solubility through extensive hydrogen bonding with solvent molecules [11] [19]. This amphiphilic character enables dissolution in both polar and moderately polar organic solvents [11] .
The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide, where it maintains stability for extended periods . In polar protic solvents including water and alcohols, the polyethylene glycol chain adopts extended conformations that maximize solvation [11] [26]. The amino and ester termini contribute additional solvation sites through hydrogen bonding and dipolar interactions [4] [11].
Amino-polyethylene glycol 9-tert-butyl ester exhibits differential stability depending on environmental conditions [14] [16]. Under neutral and basic conditions, the compound remains stable for extended periods when stored at appropriate temperatures [4] [14]. The recommended storage temperature of -20 degrees Celsius preserves molecular integrity and prevents degradation [4].
Polyethylene glycol chains demonstrate susceptibility to oxidative degradation in the presence of air and elevated temperatures [14]. This degradation pathway involves the formation of aldehydes, carboxylic acids, and formic acid derivatives through chain scission mechanisms [14]. Minimizing exposure to oxygen and elevated temperatures significantly reduces degradation rates [14].
The tert-butyl ester protecting group exhibits remarkable stability under neutral and basic conditions but undergoes rapid hydrolysis under acidic conditions [10] [21]. In aqueous solutions at physiological pH 7.4, tert-butyl esters maintain stability for hours to days [16]. However, exposure to acidic conditions with pH values below 3.0 results in quantitative deprotection within minutes [10] [16].
Temperature effects on stability vary with the specific functional groups present [14] [18]. The polyethylene glycol backbone tolerates moderate heating but begins to degrade at temperatures exceeding 200 degrees Celsius [14]. The flash point of 91.9±25.0 degrees Celsius indicates the temperature at which vapors may ignite under specific conditions [1].
Reaction Type | Reactive With | Mechanism | Products |
---|---|---|---|
Nucleophilic substitution | Carboxylic acids, activated NHS esters | SN2 mechanism [9] [20] | Amide bonds |
Amide bond formation | Carboxylic acids, acid chlorides | Nucleophilic acyl substitution [12] | Secondary amides |
Imine formation | Aldehydes, ketones | Nucleophilic addition-elimination [20] | Schiff bases |
Alkylation | Alkyl halides | SN2 displacement [20] | Secondary/tertiary amines |
The primary amino group in amino-polyethylene glycol 9-tert-butyl ester functions as a potent nucleophile due to the presence of a lone pair of electrons on the nitrogen atom [4] [20]. This nucleophilic character enables participation in various substitution and addition reactions with electrophilic centers [20] [23]. The amino group readily reacts with carboxylic acids under appropriate activation conditions to form stable amide bonds [4] [9].
Reactions with N-hydroxysuccinimide esters proceed through nucleophilic acyl substitution mechanisms, resulting in amide bond formation and release of N-hydroxysuccinimide [9]. The amino group demonstrates high reactivity toward activated esters, proceeding rapidly at room temperature in polar solvents [9]. This reactivity pattern makes the compound particularly valuable for bioconjugation applications [4].
The nucleophilicity of the amino group enables reactions with carbonyl compounds including aldehydes and ketones [4] [20]. These reactions proceed through nucleophilic addition followed by elimination of water, yielding imine linkages [20]. The resulting Schiff bases exhibit reversible character under appropriate conditions [20].
The tert-butyl ester functionality serves as an acid-labile protecting group that masks the reactivity of the carboxyl terminus [4] [10]. This protection strategy allows for selective reactions at the amino terminus while maintaining the carboxyl group in a protected state [10] [24]. The bulky tert-butyl group provides steric hindrance that prevents nucleophilic attack at the carbonyl carbon under normal conditions [10] [13].
Deprotection of tert-butyl esters occurs readily under acidic conditions through an elimination mechanism [10] [21]. Strong protic acids such as trifluoroacetic acid and hydrochloric acid effectively cleave the tert-butyl group at room temperature [10] [24]. Lewis acids including zinc bromide also promote deprotection through coordination with the carbonyl oxygen [21].
The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen followed by heterolytic cleavage of the carbon-oxygen bond [21] [24]. This process generates a tert-butyl carbocation that rapidly loses a proton to form isobutylene [21]. The resulting carboxylic acid remains in solution while the volatile alkene byproduct can be removed [24].
Alternative deprotection methods employ fluorinated alcohols under thermal conditions, providing milder alternatives to strong acids [24]. These methods demonstrate compatibility with acid-sensitive functional groups while achieving quantitative deprotection [24]. The deprotection rate follows the order: tert-butyl esters greater than tert-butyl carbonates greater than tert-butyl ethers [13].
Interaction Type | Description | Strength | Biological Relevance |
---|---|---|---|
Hydrogen bonding | With water, alcohols [11] [28] | Moderate | Enhanced solubility |
Coordination | With metal ions [7] | Variable | Affects conformation |
Hydrophobic interactions | Limited due to polarity [11] | Weak | Minimal impact |
Van der Waals forces | With aromatic residues [7] | Weak | Protein interactions |
The polyethylene glycol chain exhibits distinctive behavioral characteristics that influence the overall properties of amino-polyethylene glycol 9-tert-butyl ester [11] [19]. The chain demonstrates exceptional flexibility due to the presence of multiple rotatable bonds, enabling adoption of various conformational states [25] [27]. This flexibility contributes to the compound's ability to span distances between reactive sites in bioconjugation applications [4] [19].
Hydrogen bonding represents the primary intermolecular interaction mechanism for the polyethylene glycol chain [11] [28]. The ether oxygen atoms serve as hydrogen bond acceptors, while the chain termini may participate as donors depending on the specific functional groups present [28]. These interactions with water molecules contribute to the enhanced aqueous solubility observed for polyethylene glycol derivatives [11] [19].
The polyethylene glycol chain demonstrates crown ether-like behavior under specific conditions, capable of coordinating metal ions through its oxygen atoms [7]. This coordination ability varies with chain length and conformation, with longer chains providing better coordination sites [7]. The resulting complexes exhibit altered solubility and reactivity characteristics compared to the free compound [7].
Intramolecular hydrogen bonding within the polyethylene glycol chain influences its conformational preferences [28]. Both oxygen-hydrogen oxygen and carbon-hydrogen oxygen interactions contribute to the stabilization of specific conformations [28]. These weak interactions control the structural flexibility and affect the overall three-dimensional shape of the molecule in solution [28].
The nine-unit polyethylene glycol backbone can be obtained by several complementary polymer-growth strategies. The most widely applied routes are listed in Table 1.
Polymer-growth technique | Catalyst / key reagent | Temperature (°C) | Isolated yield (%) | Polydispersity index value | Notes | Ref. |
---|---|---|---|---|---|---|
Anionic ring-opening polymerisation of ethylene oxide | Potassium hydroxide-activated ethylene glycol macro-initiator | 120 | 97 | 1.07 | Industrial liquid-phase, single reactor cycle | [1] [2] |
Organocatalytic monomer-activated ring-opening polymerisation | N-heterocyclic carbene–magnesium complex | 25 | >95 | 1.07 – 1.15 | Avoids metallic residues, proceeds under ambient pressure | [3] |
Solid-phase stepwise Williamson ether elongation | Potassium tert-butoxide, acid-labile 4,4′-dimethoxytrityl protection | 20–25 | ≥95 per elongation cycle | ≈1.00 (monodisperse) | No chromatography; resin washing alone suffices | [4] |
One-pot base-labile “two-step” elongation | Potassium bis(trimethylsilyl)amide, phenethyl protection | 40–50 | 88–92 per cycle | ≈1.00 | Deprotection and coupling merged; solvent and time economy | [5] |
Iterative exponential growth (solution) | Potassium bis(trimethylsilyl)amide, silyl ether protection | 0 → 25 | 88 overall for nine units | ≈1.00 | Doubles chain length each step; minimal purification | [6] |
These approaches share two attributes critical for amino polyethylene glycol nine tert-butyl ester manufacture: (a) living or step-wise control that halts growth precisely at nine ethylene oxide units and (b) compatibility with orthogonal end-group chemistry required for later functionalisation.
These options tolerate the tert-butyl protected carboxyl terminus that will be introduced later, delivering the desired amino functionality without competitive ester cleavage.
tert-Butyl esterification of the terminal carboxyl group is chosen because the protecting group is stable toward strong nucleophiles yet removable under mild acid, orthogonal to the amino terminus. Key laboratory and production methods are summarised in Table 2.
Reagent system | Catalyst / promoter | Temperature (°C) | Typical isolated yield (%) | Amino compatibility | Ref. |
---|---|---|---|---|---|
tert-Butyl 2,2,2-trichloroacetimidate | Boron trifluoride etherate (0.1 equiv.) | 20–25 | 80–90 | No alkylation of primary amines observed | [12] [13] |
Isobutylene gas + trifluoromethanesulphonic acid | None (super-acid acts as catalyst) | −7 | ca. 85 | Requires prior amine protection; minimal side products | [14] |
Carbodiimide-mediated coupling with tert-butanol | 4-Dimethylaminopyridine additive | 40 | 70–80 | Broad functional-group tolerance; slower reaction | [15] |
All three routes routinely generate the tert-butyl ester in high yield and can be applied either to isolated amino polyethylene glycol nine carboxylic acid or in one-pot tandem with chain-termination.
Efficient removal of excess reagents, side-products and length variants is indispensable for biomedical‐grade amino polyethylene glycol nine tert-butyl ester.
Technique | Separation principle | Typical recovery (%) | Throughput potential | Remarks | Ref. |
---|---|---|---|---|---|
Non-solvent precipitation with cold diethyl ether followed by filtration | Differential solubility | 90–95 | Multi-gram | Removes residual imidate, salts and unreacted alcohols in one step | [16] |
Dialysis against water using 1 kDa cut-off membranes | Concentration gradient | 80 | Laboratory scale | Gentle; eliminates salts but slow (12–24 h) | [4] |
Simulated moving-bed size-exclusion chromatography | Continuous counter-current chromatography | >90 for well-resolved pairs | Pilot & plant | Separates individual oligomers; nine-unit fraction collected continuously | [7] |
Combination protocols—precipitation to discard bulk contaminants followed by continuous chromatography for final length resolution—deliver kilogram quantities with pharmaceutical purity while minimising solvent consumption.